(S)-3-(N-Boc-N-methyl-amino)butanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(6-8(12)13)11(5)9(14)15-10(2,3)4/h7H,6H2,1-5H3,(H,12,13)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQHMMBUTUOAXHP-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature and Stereochemical Foundation of S 3 N Boc N Methyl Amino Butanoic Acid
Systematic IUPAC Naming and Stereochemical Descriptors
The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (3S)-3-[(tert-butoxy)carbonylamino]butanoic acid . chemicalbook.com This systematic name precisely describes the molecular structure. The parent chain is butanoic acid. A methylamino group is attached to the third carbon, and this nitrogen is further substituted with a tert-butoxycarbonyl (Boc) group.
The stereochemical descriptor "(S)" at the C3 position is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org To assign the configuration, the four groups attached to the chiral carbon (C3) are ranked by atomic number:
Nitrogen of the N-Boc-N-methyl-amino group.
Carbon of the carboxylic acid group (-CH2COOH).
Carbon of the methyl group (-CH3).
Hydrogen atom.
With the lowest priority group (hydrogen) oriented away from the viewer, the sequence from the highest to the lowest priority (1 to 3) proceeds in a counter-clockwise direction, thus assigning the "(S)" configuration. libretexts.org
Interactive Table: Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | (3S)-3-[(tert-butoxy)carbonylamino]butanoic acid | chemicalbook.com |
| CAS Number | 193414-04-9 | chemicalbook.com |
| Molecular Formula | C10H19NO4 | chemicalbook.com |
| Molecular Weight | 217.26 g/mol | chemicalbook.com |
Chiral Purity and Enantiomeric Integrity in Chemical Synthesis
Chirality is a critical aspect of molecular chemistry, particularly in biological systems where enantiomers can exhibit vastly different activities. chiralpedia.com The synthesis of a single enantiomer, such as (S)-3-(N-Boc-N-methyl-amino)butanoic acid, requires methods that control the three-dimensional arrangement of atoms, a field known as asymmetric or enantioselective synthesis. wikipedia.orgyoutube.com
Maintaining chiral purity, or enantiomeric integrity, throughout a synthetic sequence is paramount. nih.gov The presence of the other enantiomer, (R)-3-(N-Boc-N-methyl-amino)butanoic acid, can lead to the formation of diastereomeric impurities in subsequent steps, which can be difficult to separate and may have undesirable properties in the final product. nih.gov The Boc protecting group on the nitrogen atom plays a role in preventing racemization at the adjacent chiral center under many reaction conditions. organic-chemistry.org
Techniques such as chiral chromatography are often employed to verify the enantiomeric excess (ee) of the product, ensuring that one enantiomer is present in a much greater proportion than the other. researchgate.netsigmaaldrich.com The development of synthetic routes that preserve or generate high enantiomeric purity is a significant focus in modern organic chemistry. nih.gov
Advanced Synthetic Methodologies for S 3 N Boc N Methyl Amino Butanoic Acid
Stereoselective Synthesis Strategies and Asymmetric Approaches
The creation of the chiral center at the C3 position of 3-(N-Boc-N-methyl-amino)butanoic acid is the cornerstone of its synthesis. Modern organic synthesis offers a powerful toolkit to achieve this with high stereocontrol.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. This strategy has been successfully applied to the synthesis of β-amino acids.
One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or amide bearing a chiral auxiliary. For instance, chiral oxazolidinones, popularized by Evans, can be acylated with crotonoyl chloride to form an N-crotonoyl oxazolidinone. The conjugate addition of methylamine (B109427) to this system, influenced by the chiral environment of the auxiliary, would proceed with high diastereoselectivity. Subsequent removal of the auxiliary and protection of the secondary amine with a Boc group would yield the desired product.
Another widely used class of chiral auxiliaries is the pseudoephedrine family. Pseudoephedrine can be readily converted into a chiral amide with crotonic acid. The subsequent Michael addition of methylamine would be directed by the chiral scaffold, leading to a high diastereomeric excess. Cleavage of the auxiliary under mild conditions, followed by Boc protection, would afford (S)-3-(N-Boc-N-methyl-amino)butanoic acid.
| Chiral Auxiliary | General Approach | Key Features |
| Evans Oxazolidinones | Diastereoselective conjugate addition of methylamine to an N-crotonoyl oxazolidinone. | High diastereoselectivity, well-established methodology. |
| Pseudoephedrine | Diastereoselective conjugate addition of methylamine to a pseudoephedrine-derived crotonamide. | Readily available and recyclable auxiliary, good stereocontrol. |
| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Nickel(II) complex-mediated alkylation of a glycine equivalent. | High optical purity of the final amino acid. documentsdelivered.com |
Asymmetric Catalysis in the Formation of the Stereocenter
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the enantiomerically enriched product. Both organocatalysis and metal-catalyzed transformations have proven effective in the synthesis of chiral β-amino acids.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. The asymmetric Michael addition is a prominent organocatalytic method for the synthesis of chiral β-amino acids.
One strategy involves the conjugate addition of a carbon nucleophile to a nitroalkene, followed by reduction of the nitro group to an amine. For example, the Michael addition of a propanal equivalent to nitroethene, catalyzed by a chiral prolinol ether, can generate a γ-nitroaldehyde with high enantioselectivity. Subsequent oxidation of the aldehyde to a carboxylic acid and reduction of the nitro group would yield 3-aminobutanoic acid, which could then be N-methylated and N-Boc protected.
Another powerful organocatalytic approach is the Mannich reaction. The reaction of an enolizable carbonyl compound, an amine, and an aldehyde, catalyzed by a chiral Brønsted acid or a chiral amine, can produce β-amino carbonyl compounds with high enantioselectivity. While not a direct route to the target molecule, this method can be adapted to generate precursors with the desired stereochemistry.
| Organocatalytic Reaction | General Approach | Catalyst Example |
| Asymmetric Michael Addition | Conjugate addition of a nucleophile to an α,β-unsaturated system. | Chiral prolinol ethers, thiourea-based catalysts. |
| Asymmetric Mannich Reaction | Reaction of an enolizable carbonyl, an amine, and an aldehyde. | Chiral phosphoric acids, chiral diamines. |
Transition metal complexes with chiral ligands are highly effective catalysts for a wide range of asymmetric reactions. Asymmetric hydrogenation is a particularly powerful technique for establishing stereocenters.
The asymmetric hydrogenation of a β-enamido ester is a direct and efficient route to β-amino esters. For instance, a β-(acetylamino)crotonate can be hydrogenated using a rhodium or ruthenium catalyst bearing a chiral phosphine ligand, such as Josiphos, to afford the corresponding β-amino ester with high enantioselectivity. Subsequent N-methylation, deacetylation, and N-Boc protection would provide the target compound. A significant advantage of some modern methods is the ability to hydrogenate unprotected enamines, which simplifies the synthetic sequence by avoiding protection and deprotection steps. uni-koeln.deacs.org
Copper-catalyzed hydroamination of α,β-unsaturated esters represents another promising approach. In the presence of a chiral copper-ligand complex, the addition of an amine across the double bond of an ester like ethyl crotonate can proceed with high enantioselectivity to furnish the β-amino ester directly.
| Metal-Catalyzed Reaction | General Approach | Catalyst System Example |
| Asymmetric Hydrogenation | Hydrogenation of a β-enamido ester or unprotected enamine. | Rhodium or Ruthenium with chiral phosphine ligands (e.g., Josiphos). uni-koeln.deacs.org |
| Asymmetric Hydroamination | Copper-catalyzed addition of an amine to an α,β-unsaturated ester. | Copper complexes with chiral bisphosphine ligands. |
Enzymatic and Biocatalytic Pathways
Enzymes are highly efficient and stereoselective catalysts that operate under mild reaction conditions. Their application in the synthesis of chiral molecules, including β-amino acids, is a rapidly growing field.
One established enzymatic method is the kinetic resolution of a racemic mixture. For example, a racemic ester of 3-aminobutanoic acid can be treated with a lipase, such as Candida antarctica lipase B (CALB). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers. The unreacted (S)-ester can then be isolated and hydrolyzed to (S)-3-aminobutanoic acid.
Transaminases are another class of enzymes that can be used for the asymmetric synthesis of β-amino acids. These enzymes can catalyze the transfer of an amino group from a donor molecule to a prochiral ketoacid. While a suitable β-ketoacid precursor for this compound may not be readily available, engineered transaminases with tailored substrate specificities are being developed. A chemoenzymatic process involving an initial aza-Michael addition followed by an enzymatic resolution using CALB has been reported for the synthesis of (S)-3-aminobutanoic acid.
| Enzymatic/Biocatalytic Method | General Approach | Enzyme Example |
| Kinetic Resolution | Selective enzymatic reaction of one enantiomer in a racemic mixture. | Candida antarctica lipase B (CALB). |
| Asymmetric Amination | Stereoselective introduction of an amino group. | Transaminases. |
Precursor Compounds and Starting Materials for this compound Elaboration
The choice of starting materials is crucial for an efficient and cost-effective synthesis. For the elaboration of this compound, several classes of precursor compounds are commonly employed.
A primary and widely used class of starting materials are α,β-unsaturated carbonyl compounds . Specifically, derivatives of crotonic acid , such as ethyl crotonate or crotonoyl chloride , are ideal precursors for establishing the four-carbon backbone of the target molecule. These compounds are readily available and can participate in a variety of stereoselective addition reactions.
For syntheses that proceed through an N-protected intermediate, (S)-3-aminobutanoic acid itself serves as a key precursor. This chiral β-amino acid can be obtained through various methods, including the resolution of a racemic mixture or through asymmetric synthesis as described in the preceding sections. Once obtained, it can be selectively N-methylated and subsequently protected with a Boc group.
In some biocatalytic approaches, a prochiral ketone serves as the starting material. For instance, 3-oxobutanoic acid or its esters could potentially be converted to the desired chiral amine through the action of an engineered transaminase.
Finally, the reagents for the introduction of the N-substituents are essential. Methyl iodide or other methylating agents are used for the N-methylation step. Di-tert-butyl dicarbonate (Boc₂O) is the most common reagent for the introduction of the Boc protecting group, typically in the presence of a base.
| Precursor Class | Specific Examples | Role in Synthesis |
| α,β-Unsaturated Carbonyls | Ethyl crotonate, Crotonoyl chloride | Provides the four-carbon backbone for conjugate addition reactions. |
| Chiral β-Amino Acids | (S)-3-Aminobutanoic acid | Key intermediate for subsequent N-methylation and N-Boc protection. |
| Prochiral Ketones | 3-Oxobutanoic acid and its esters | Substrates for asymmetric amination reactions, particularly biocatalytic ones. |
| N-Alkylation and Protection Reagents | Methyl iodide, Di-tert-butyl dicarbonate (Boc₂O) | Introduction of the N-methyl and N-Boc groups. |
Utilization of Chiral Pool Precursors
The chiral pool approach is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. For the synthesis of this compound, natural amino acids like L-serine serve as excellent chiral precursors.
One reported synthesis of a related compound, (R)-lacosamide, begins with N-Boc-N,O-isopropylidene-L-serinol, which is easily derived from natural L-serine. researchgate.net This strategy highlights the utility of the chiral pool by starting with a molecule that already possesses the desired stereochemistry, thereby avoiding complex asymmetric induction steps. A similar approach could be adapted for the synthesis of the target molecule. For instance, (R)-3-aminobutanoic acid is a commercially available chiral precursor that can be directly utilized. vcu.edu
The general synthetic sequence often involves:
Protection of the amino group: The amino group of the chiral precursor is protected, often with a Boc group.
Modification of the carboxylic acid: The carboxylic acid functionality is transformed into the desired butanoic acid chain. This can involve homologation reactions, such as the Arndt-Eistert reaction, though safer and more efficient alternatives are now preferred. nih.gov
N-methylation: The protected amino group is methylated.
Deprotection and final modification: Removal of any protecting groups and final adjustments to the molecule complete the synthesis.
A study on the synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids demonstrates a safe and efficient homologation method, avoiding hazardous reagents. nih.gov This multi-step process involves a Wittig-type reaction, reduction, isomerization, oxidative cleavage, and methylation to achieve the desired carbon chain extension while preserving the stereochemistry. nih.gov
Derivatization from Achiral Substrates via Chiral Induction
When suitable chiral pool precursors are unavailable or costly, derivatization from achiral substrates using chiral induction methods becomes a viable alternative. This approach introduces chirality into an achiral molecule through the use of a chiral auxiliary, catalyst, or reagent.
An example of this strategy involves the enantioselective conjugate addition of an amine to an α,β-unsaturated ester. For instance, the addition of benzylamine to (E)-but-2-enoate esters derived from a chiral alcohol, such as (S)-2-methyl-1-butanol, has shown good stereoselectivities. vcu.edu While this method requires stoichiometric amounts of the chiral auxiliary and multiple synthetic steps, it provides a pathway to the desired stereocenter from simple achiral starting materials. vcu.edu
Another approach is the asymmetric hydrogenation of a suitable prochiral precursor. This method often employs a chiral metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, to achieve high enantioselectivity.
The key steps in a chiral induction synthesis could include:
Synthesis of a prochiral substrate: An achiral starting material is converted into a molecule that can be stereoselectively transformed.
Asymmetric reaction: A chiral catalyst or auxiliary is used to induce the formation of the desired stereocenter.
Further functional group manipulations: The resulting chiral intermediate is then converted to the final product through standard organic transformations.
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are essential in the synthesis of complex molecules like this compound to prevent unwanted side reactions at reactive functional groups. springernature.com
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry. Its popularity stems from several key advantages:
Stability: The Boc group is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, making it compatible with many synthetic transformations. organic-chemistry.org
Ease of Introduction: It can be readily introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. organic-chemistry.org
Mild Removal: The Boc group can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). ug.edu.plresearchgate.net This allows for selective deprotection without affecting other acid-labile groups if the conditions are carefully controlled.
In the synthesis of this compound, the N-Boc group serves to protect the nitrogen atom during manipulations of the carboxylic acid functionality and during the N-methylation step.
In multi-step syntheses involving molecules with multiple functional groups, an orthogonal protection strategy is crucial. nih.govjocpr.com This strategy employs protecting groups that can be removed under different, non-interfering conditions, allowing for the selective deprotection of one functional group in the presence of others. nih.govjocpr.comiris-biotech.de
For example, in a more complex synthesis involving the target molecule as part of a larger structure, one might need to protect a hydroxyl group or another amine. A common orthogonal partner to the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.orgiris-biotech.de
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | Fmoc (base-labile), Benzyl (hydrogenolysis) |
| Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) | Boc (acid-labile), Benzyl (hydrogenolysis) |
| Benzyl | Bn | Hydrogenolysis (e.g., H₂/Pd-C) | Boc (acid-labile), Fmoc (base-labile) |
This table illustrates the concept of orthogonality, where the choice of protecting group is dictated by the reaction conditions that will be employed in subsequent synthetic steps.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is a critical aspect of developing an efficient and scalable synthesis. This process involves systematically varying parameters such as solvent, temperature, catalyst, and reagent stoichiometry to maximize the yield and purity of the desired product.
For instance, in a Wittig-type reaction for carbon chain elongation, a screening of different solvents and bases revealed that the highest yield was achieved using potassium carbonate in isopropanol at room temperature. nih.gov
The optimization process can be summarized in the following table, based on a hypothetical optimization of a key synthetic step:
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | THF | NaH | 0 | 45 |
| 2 | DCM | Et₃N | 25 | 60 |
| 3 | i-PrOH | K₂CO₃ | 25 | 85 |
| 4 | MeCN | DBU | 50 | 75 |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and safe. unibo.it In the synthesis of this compound, several aspects can be addressed to align with these principles.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This can be achieved by favoring addition reactions over substitution or elimination reactions.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives is a key focus. For example, the development of catalyst-free deprotection of N-Boc groups using water at elevated temperatures presents a significant improvement over methods requiring strong acids and chlorinated solvents. semanticscholar.orgresearchgate.net
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. For instance, employing a recyclable, solid-supported Lewis acid catalyst for the N-Boc protection of amines can reduce waste and simplify purification. semanticscholar.org
Renewable Feedstocks: Utilizing chiral pool precursors derived from natural sources, as discussed in section 2.2.1, aligns with the principle of using renewable feedstocks.
Process Intensification: The use of continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. Flow chemistry can enable the use of hazardous reagents more safely and can lead to improved reaction control and higher yields.
By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Solvent Selection and Minimization
A widely applied method for the N-methylation of N-carbamoyl amino acids involves the use of a base such as sodium hydride (NaH) and a methylating agent like methyl iodide in an aprotic solvent. wikidot.commonash.edu Tetrahydrofuran (B95107) (THF) is a common solvent for this reaction, as it effectively dissolves the Boc-protected amino acid and facilitates the formation of the required anion for methylation. wikidot.comresearchgate.net However, traditional solvents like THF, N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) are facing increasing scrutiny due to environmental and safety concerns. lu.setandfonline.com DMF and NMP, for instance, are classified as Substances of Very High Concern (SVHC) by the European REACH regulation due to their reproductive toxicity. tandfonline.com
In response, the field of green chemistry has focused on identifying and implementing safer, more sustainable solvent alternatives. For processes related to amino acid and peptide synthesis, several greener solvents have been investigated. tandfonline.comadvancedchemtech.com These include bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF), which can be produced from renewable resources, and N-butylpyrrolidinone (NBP), which is structurally similar to NMP but not classified as reprotoxic. tandfonline.com Studies in Solid-Phase Peptide Synthesis (SPPS) have shown that NBP can effectively replace DMF, sometimes leading to higher yields and purity. lu.se
Below is a comparative table of conventional and greener solvents relevant to the synthesis of protected amino acids.
| Solvent | Boiling Point (°C) | Source | Key Safety & Environmental Notes |
| Conventional Solvents | |||
| Tetrahydrofuran (THF) | 66 | Petrochemical | Peroxide-forming; high flammability. |
| N,N-Dimethylformamide (DMF) | 153 | Petrochemical | Classified as a Substance of Very High Concern (SVHC); reproductive toxin. tandfonline.com |
| N-Methyl-2-pyrrolidone (NMP) | 202 | Petrochemical | Classified as a SVHC; reproductive toxin. tandfonline.com |
| Dichloromethane (DCM) | 39.6 | Petrochemical | Suspected carcinogen; high volatility contributes to VOC emissions. advancedchemtech.com |
| Greener Alternatives | |||
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Renewable (e.g., from levulinic acid) | Lower peroxide formation tendency than THF; less water-soluble, simplifying workup. tandfonline.com |
| N-Butylpyrrolidinone (NBP) | 243 | Petrochemical | Not classified as reprotoxic or mutagenic; considered a safer alternative to NMP. tandfonline.com |
| Ethyl Acetate (B1210297) (EtOAc) | 77 | Renewable (from ethanol) | Low toxicity; readily biodegradable. lu.se |
| Water | 100 | Natural | The most environmentally benign solvent, though solubility of protected amino acids can be a challenge. advancedchemtech.com |
Beyond replacing hazardous solvents, modern synthetic strategies also emphasize solvent minimization. Continuous flow processing allows for reactions to be run at higher concentrations with precise control, reducing the total volume of solvent required compared to traditional batch reactors. advancedchemtech.com In some cases, solvent-free reaction conditions can be achieved, representing an ideal scenario from a green chemistry perspective. For example, economical and solvent-free methods for peptide synthesis have been developed that proceed via the C–N bond cleavage of lactams, eliminating the need for any reaction solvent. nih.gov
Chemical Reactivity and Transformations of S 3 N Boc N Methyl Amino Butanoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations, enabling the formation of various derivatives such as esters and amides, or its reduction to an alcohol.
Esterification and Amidation Reactions
The carboxylic acid moiety of (S)-3-(N-Boc-N-methyl-amino)butanoic acid can be readily converted into esters and amides, which are fundamental transformations for peptide synthesis and the creation of small molecule libraries.
Esterification: Esterification is commonly achieved by activating the carboxylic acid followed by reaction with an alcohol. Common methods applicable to N-Boc protected amino acids include the use of coupling agents or direct alkylation under basic conditions. For instance, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) can facilitate ester formation with a variety of alcohols. Alternatively, the carboxylate can be alkylated using alkyl halides in the presence of a base like potassium carbonate.
Amidation: Amide bond formation is crucial for the incorporation of this amino acid into peptide-like structures. Similar to esterification, the carboxylic acid is typically activated first to facilitate the reaction with a primary or secondary amine. Peptide coupling reagents are widely employed for this purpose. The choice of coupling reagent and conditions can be optimized to ensure high yields and minimize racemization at the chiral center.
| Transformation | Reagents | Solvent | General Conditions |
|---|---|---|---|
| Methyl Esterification | Dimethyl sulfate, K₂CO₃ | Acetone or DMSO | Heating, quantitative yields are common. |
| General Esterification | Alcohol, EDC, DMAP | Dichloromethane (B109758) (DCM) | Room temperature, suitable for complex alcohols. |
| Amidation | Amine, HBTU, DIPEA | Dimethylformamide (DMF) | Room temperature, standard for peptide synthesis. |
Reduction to Alcohols and Oxidation Reactions
Reduction to Alcohols: The carboxylic acid group can be reduced to a primary alcohol, yielding (S)-4-(N-Boc-N-methyl-amino)butan-1-ol. This transformation is valuable for synthesizing amino alcohol-containing molecules. A common method involves the formation of a mixed anhydride with ethyl chloroformate, followed by reduction with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) in an aqueous medium. This approach is generally effective for N-protected amino acids and proceeds with minimal racemization. More potent reducing agents such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF) can also be employed, although care must be taken as these can sometimes affect the Boc protecting group. A related process for the synthesis of the enantiomeric (R)-3-aminobutan-1-ol from (R)-3-aminobutanoic acid utilizes sodium aluminum hydride, suggesting its applicability for this class of compounds.
Oxidation Reactions: While the primary focus is often on the transformations of the starting carboxylic acid, it is chemically feasible to oxidize the corresponding primary alcohol, (S)-4-(N-Boc-N-methyl-amino)butan-1-ol, back to the carboxylic acid. Standard oxidation protocols using reagents like Jones reagent (CrO₃/H₂SO₄) or milder conditions such as TEMPO-catalyzed oxidation with sodium hypochlorite could achieve this transformation. Such a reaction would be relevant in a multi-step synthesis where the alcohol functionality was required for an intermediate step.
Reactivity of the N-Boc-N-methyl-amino Group
The N-Boc-N-methyl-amino group is the other key reactive site. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group that can be selectively removed to unmask the secondary amine, which can then undergo further functionalization.
Deprotection Strategies of the N-Boc Group
The removal of the Boc group is a common and critical step in syntheses utilizing this building block. The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions.
The most common method for Boc deprotection is treatment with a strong acid. A solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is widely used. The reaction proceeds via protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the stable tert-butyl cation (which is then scavenged or deprotonates to isobutene), carbon dioxide, and the free secondary amine as its corresponding salt (e.g., trifluoroacetate salt). Anhydrous hydrogen chloride (HCl) in solvents such as dioxane or ethyl acetate (B1210297) is another frequently used reagent system. Following deprotection, a base wash is typically required to liberate the free amine from its salt.
| Reagent System | Solvent | Typical Conditions | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, 0°C to room temp, 1-3 hours | Volatile and corrosive; product is the TFA salt. nih.gov |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | 4M solution, room temp, 1-2 hours | Product is the hydrochloride salt. researchgate.net |
| Lewis Acids (e.g., ZnBr₂) | Dichloromethane (DCM) | Room temperature, overnight | Milder conditions for acid-sensitive substrates. researchgate.net |
Alkylation and Acylation at the Nitrogen Center
The nitrogen atom in this compound is part of a carbamate and is tertiary, making it unreactive to direct alkylation or acylation. To perform these transformations, the Boc group must first be removed as described in section 3.2.1 to yield the free secondary amine, (S)-3-(methylamino)butanoic acid.
Alkylation: The resulting secondary amine can be alkylated to form a tertiary amine. Reductive amination is a common and effective method. For example, reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) can introduce a variety of alkyl groups. Direct alkylation with an alkyl halide can also be performed, though it carries the risk of over-alkylation to form a quaternary ammonium salt.
Acylation: The secondary amine readily undergoes acylation upon reaction with acylating agents such as acyl chlorides or carboxylic anhydrides, typically in the presence of a non-nucleophilic base like triethylamine or pyridine, to form an amide. This is a fundamental reaction for building more complex molecular architectures.
Transformation of the Amino Group in Complex Molecules
N-methylated β-amino acids like this compound are highly valuable building blocks for the synthesis of complex molecules, particularly peptidomimetics. chemimpex.com Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov
The incorporation of N-methylated amino acids into a peptide backbone removes the amide N-H proton, which eliminates a hydrogen bond donor site. This modification can significantly influence the conformational preferences of the peptide chain, often promoting specific secondary structures. Furthermore, the N-methyl group can provide steric bulk that protects the adjacent amide bond from cleavage by proteases.
While a specific synthesis of a named complex drug utilizing this compound is not prominently documented in readily available literature, its structural motifs are highly relevant. For instance, the related compound (R)-3-aminobutan-1-ol is a key intermediate in the synthesis of the HIV integrase inhibitor Dolutegravir. mdpi.comderpharmachemica.com this compound serves as a precursor to introduce a chiral, N-methylated, 3-aminobutanoic acid unit into a target molecule. After deprotection, the secondary amine and the carboxylic acid can be used to form amide bonds, incorporating the unit into a larger chain, a common strategy in the development of novel therapeutic agents. chemimpex.com
Stereochemical Integrity During Chemical Transformations of this compound
The stereochemical integrity of chiral molecules like this compound is a critical parameter during chemical transformations, particularly in the synthesis of peptides and other complex organic molecules. The presence of the N-methyl group introduces specific challenges related to maintaining the chiral center's configuration.
Retention of Configuration in Coupling Reactions
Amide bond formation is a key transformation for this compound. The N-methyl group, however, introduces significant steric hindrance, which can impede the reaction rate and necessitate more forceful coupling conditions or highly reactive reagents. researchgate.netnih.gov These conditions can, in turn, threaten the stereochemical purity of the product.
The choice of coupling reagent is paramount to preserving the stereochemistry. While standard reagents might be sufficient for less hindered amino acids, N-methylated residues often require specialized reagents to achieve high yields without significant epimerization. Reagents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyCloP have demonstrated higher efficiency in coupling N-methylated amino acids compared to reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). uni-kiel.de The lower yields with PyBOP are sometimes attributed to the formation of a stable benzotriazole activated ester, which has reduced reactivity. uni-kiel.de
One of the most effective strategies for minimizing racemization during the coupling of N-methylated amino acids is the use of active esters, particularly those derived from N-hydroxysuccinimide (HONSu). Studies on the coupling of Z-Ala-MeLeu with Gly-OBzl have shown that while various methods induced racemization ranging from 2.8% to 39% in the presence of tertiary amine salts, the pre-formed N-hydroxysuccinimide ester yielded a stereochemically pure product. cdnsciencepub.com
| Coupling Method | % D,L-Isomer (Racemization) | Yield (%) |
|---|---|---|
| Mixed Anhydride (EtOCOCl) | 39 | 89 |
| DCCI (Dicyclohexylcarbodiimide) | 2.8 | 92 |
| EEDQ (Ethyl 2-ethoxy-1,2-dihydroquinoline-1-carboxylate) | 15 | 68 |
| HONSu Ester (pre-formed) | 0.0 | 88 |
Potential for Racemization under Various Reaction Conditions
The chiral center at the C3 position of this compound is susceptible to racemization under certain reaction conditions, particularly those involving strong bases or acids, and elevated temperatures.
Basic Conditions: Saponification of esters of N-methylated amino acid derivatives with aqueous sodium hydroxide is a common deprotection step that has been shown to cause significant racemization. For instance, the saponification of Z-Ala-MeLeu-OMe resulted in 22% racemization. cdnsciencepub.com This susceptibility is notably higher than for corresponding non-methylated peptides. cdnsciencepub.com The increased tendency for racemization is linked to the electronic and steric properties of the N-methyl group. Even the conditions used for N-methylation itself, such as using sodium hydride, can lead to complete racemization if not carefully controlled. researchgate.net
Acidic Conditions: Deprotection or reaction under certain acidic conditions can also compromise stereochemical integrity. The use of hydrogen bromide (HBr) in acetic acid, a method sometimes used for cleaving protecting groups, has been shown to cause substantial racemization of N-methylated peptide derivatives. cdnsciencepub.com For example, treating a protected Ala-MeLeu derivative with 5.6 N HBr in acetic acid resulted in 17% racemization of the L,L-isomer. cdnsciencepub.com
Presence of Tertiary Amine Salts: During coupling reactions, the presence of tertiary amine salts, such as triethylamine hydrochloride, has a profound effect on the activated N-methyl amino acid, significantly increasing the propensity for racemization compared to their non-methylated counterparts. cdnsciencepub.comthieme-connect.de This highlights the importance of careful selection of the base and purification methods to remove such salts before proceeding with subsequent steps.
| Compound | Condition | % Racemization |
|---|---|---|
| Z-Ala-MeLeu-OMe | Aqueous NaOH | 22 |
| Z-MeIle-OMe | Aqueous NaOH | 18-24 |
| Z-Ala-MeLeu-OH | 5.6 N HBr in Acetic Acid | 17 |
Reaction Mechanisms of Key Transformations Involving this compound
The most common and critical transformation involving this compound is amide bond formation. The general mechanism involves the activation of the carboxylic acid group, followed by nucleophilic attack from an amine. libretexts.orgmasterorganicchemistry.com
The activation step is crucial and is where coupling reagents play their role. The goal is to convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com
Activation with Carbodiimides (e.g., DCC): The carboxylic acid adds to one of the double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack. masterorganicchemistry.comluxembourg-bio.com
Nucleophilic Attack: The amine component attacks the carbonyl carbon of the activated O-acylisourea.
Product Formation: The tetrahedral intermediate collapses, forming the amide bond and releasing dicyclohexylurea (DCU) as a byproduct. luxembourg-bio.com
A significant side reaction that can lead to racemization is the formation of an oxazolone (B7731731) (or more specifically for N-methylated amino acids, an oxazolium-5-oxide) intermediate. This pathway is particularly relevant for N-acyl protected amino acids. cdnsciencepub.comthieme-connect.de
The activated carboxylic acid can be attacked intramolecularly by the oxygen of the Boc-N-methylamino group's carbonyl.
This cyclization forms a planar, achiral oxazolium intermediate.
The α-proton (at the C3 position in this case) becomes acidic and can be abstracted by a base, leading to enolization and loss of stereochemical information.
Subsequent attack by the amine on this achiral intermediate will result in a racemic or epimerized product mixture. cdnsciencepub.com
The higher propensity for N-methylated amino acids to racemize via this pathway is attributed to the electronic properties of the N-methyl group, which can stabilize the positive charge on the nitrogen in the oxazolium intermediate. cdnsciencepub.comthieme-connect.de The use of additives like HOBt or HOAt can help suppress this side reaction by forming an active ester with the activated acid, which is more likely to react with the desired amine nucleophile before it has a chance to cyclize. luxembourg-bio.com
Applications of S 3 N Boc N Methyl Amino Butanoic Acid As a Chiral Building Block in Advanced Organic Synthesis
Role in the Asymmetric Synthesis of Complex Molecules
The inherent chirality of (S)-3-(N-Boc-N-methyl-amino)butanoic acid makes it an excellent starting material for asymmetric synthesis, where the goal is to produce a specific stereoisomer of a target molecule. The tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection and reaction at the nitrogen atom, while the carboxylic acid provides a handle for a variety of chemical transformations.
The fundamental structure of this compound serves as a template for the synthesis of more complex chiral amines. As a β-amino acid derivative, it is part of a class of compounds essential for building biologically active molecules. rsc.orgnih.gov The synthesis of enantiopure N-Boc-β3-amino acid esters, for example, is a key strategy for producing a wide range of compounds with both natural and unnatural side chains. rsc.orgnih.gov This methodology avoids hazardous reagents and provides a reliable route to chiral β-amino acids that are precursors to larger molecules, such as the sedum alkaloids. rsc.orgnih.gov The (S)-configuration at the C3 position is transferred through subsequent reaction steps, allowing chemists to construct intricate amine-containing fragments with a predictable three-dimensional arrangement, which is crucial for biological function.
Nitrogen-containing heterocycles are core components of numerous pharmaceuticals and natural products. Chiral building blocks like this compound are instrumental in the enantioselective synthesis of these ring systems. General strategies often involve the intramolecular cyclization of an amine with another functional group on the carbon backbone. beilstein-journals.org For instance, chiral N-Boc protected piperidine (B6355638) carboxylic acids, which share structural similarities with the subject compound, have been successfully converted into β-keto esters and subsequently cyclized with hydrazines to form novel, chiral pyrazole (B372694) derivatives. nih.gov This process demonstrates how a chiral cyclic amino acid precursor dictates the stereochemistry of the resulting heterocyclic product. Similar strategies can be envisioned for this compound, where the carboxylic acid and the N-methylamino group can be chemically manipulated to react and form various ring structures, such as piperidinones or other complex heterocycles, while retaining the original stereochemical integrity.
Table 1: Synthetic Strategies for Nitrogen-Containing Heterocycles
| Precursor Type | Heterocycle Formed | Key Reaction | Reference |
|---|---|---|---|
| Chiral N-Boc-piperidine carboxylic acids | Pyrazoles | Cyclization with hydrazines | nih.gov |
| Chiral N-tert-butanesulfinyl imines | Pyrrolidines, β-lactams | Intramolecular cyclization | beilstein-journals.org |
Utilization in Peptide and Peptidomimetic Chemistry
The modification of peptides to enhance their therapeutic properties is a major focus of medicinal chemistry. Peptidomimetics are compounds designed to mimic natural peptides but with improved stability, bioavailability, and receptor selectivity. researchgate.net this compound is an ideal building block for this purpose due to its N-methylation and its β-amino acid structure.
Incorporating unusual amino acids is a common strategy to enhance the properties of peptides. nih.gov The N-methyl group on this compound is particularly significant. N-methylation of the peptide backbone eliminates the amide N-H proton, which removes a hydrogen bond donor site. This modification can disrupt or stabilize secondary structures like helices and sheets, increase resistance to enzymatic degradation by proteases, and improve membrane permeability and oral bioavailability by increasing lipophilicity. nsf.govub.edu The Boc group facilitates its straightforward incorporation into a growing peptide chain using standard solid-phase or solution-phase peptide synthesis protocols. chemimpex.comspringernature.com
A key goal in peptidomimetic design is to restrict the conformational flexibility of the peptide backbone to "lock" it into its biologically active shape. nih.gov This often leads to higher potency and selectivity. The structure of this compound contributes to this in two ways. First, as a β-amino acid, it introduces an extra carbon into the peptide backbone, which encourages the formation of unique and stable secondary structures, such as various types of helices and turns, that are not accessible to standard α-peptides. researchgate.net Second, the N-methyl group restricts rotation around the C-N bond, further constraining the local conformation. These features make it a powerful tool for creating peptidomimetics that mimic specific secondary structures, such as β-turns, which are often involved in molecular recognition events. nih.gov
Precursor in the Synthesis of Research Probes and Tool Compounds
The most significant application of this compound and structurally related compounds is in the synthesis of highly potent cytotoxic agents used in cancer research and therapy. Specifically, it is a key fragment for building analogs of the marine natural product dolastatin 10. mdpi.comresearchgate.net
Dolastatin 10 and its synthetic analogs, known as auristatins (e.g., Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)), are powerful inhibitors of tubulin polymerization, a process essential for cell division. mdpi.comnih.gov Their immense cytotoxicity makes them unsuitable as standalone drugs but ideal as payloads for Antibody-Drug Conjugates (ADCs). nih.govepa.gov In an ADC, a potent cytotoxic agent is attached to an antibody that specifically targets a protein on the surface of cancer cells. This targeted delivery ensures that the toxic payload is released primarily at the tumor site, minimizing damage to healthy tissues.
The synthesis of these complex auristatins requires chiral, non-proteinogenic amino acid building blocks. epa.gov this compound is a precursor to the "Dolavaline" or a similar N-methylated unit found in many of these structures. The stereoselective synthesis of these fragments is critical for the biological activity of the final compound. epa.gov The resulting ADCs, such as Adcetris® (brentuximab vedotin), which utilizes MMAE, are powerful tools for both basic cancer research and clinical treatment, demonstrating the critical role of building blocks like this compound in advancing modern medicine. researchgate.net
Table 2: Examples of Dolastatin 10 Analogs and Their Applications
| Compound | Description | Application | Reference(s) |
|---|---|---|---|
| Dolastatin 10 | Natural pentapeptide from Dolabella auricularia. | Lead compound, potent tubulin inhibitor. | mdpi.comresearchgate.net |
| Monomethyl Auristatin E (MMAE) | Synthetic analog of dolastatin 10. | Cytotoxic payload in ADCs (e.g., brentuximab vedotin). | nih.govepa.gov |
| Monomethyl Auristatin F (MMAF) | Synthetic analog with a C-terminal phenylalanine. | Cytotoxic payload in ADCs. | nih.govepa.gov |
Application in Fragment-Based Drug Discovery Research (as a building block)
N-methylated amino acids and their derivatives are recognized for their ability to improve the properties of bioactive peptides. researchgate.net The incorporation of this compound into a fragment library would offer several advantages. Its defined stereochemistry and the presence of both hydrogen bond donor and acceptor capabilities, along with the lipophilic character imparted by the N-methyl and Boc groups, make it an attractive scaffold for exploring chemical space and identifying initial hits against a variety of protein targets.
The general utility of amino acids and their derivatives as building blocks for creating diverse chemical libraries is well-established. absolutechiral.comchemscene.com The combination of a chiral center and the N-methylated backbone in this particular beta-amino acid could contribute to the generation of fragments with three-dimensional complexity, a desirable feature for effective binding to protein pockets.
Table 1: Potential Contributions of this compound Moieties to Fragment-Based Drug Discovery
| Feature | Potential Advantage in FBDD |
| Chiral Center | Provides specific three-dimensional orientation for interaction with target proteins. |
| N-Methyl Group | Can enhance binding affinity and improve pharmacokinetic properties of subsequent lead compounds. merckmillipore.comnih.gov |
| Beta-Amino Acid Backbone | Offers a different scaffold geometry compared to more common alpha-amino acids, potentially accessing unique binding modes. acs.org |
| Boc-Protected Amine | Allows for controlled and directional elaboration of the fragment into more complex molecules. |
| Carboxylic Acid | Provides a key interaction point (e.g., hydrogen bonding) and a handle for synthetic modification. |
Methodological Development Using this compound
The unique structural characteristics of this compound also make it a valuable tool in the development of new synthetic methodologies.
Development of Novel Coupling Reagents and Strategies
The formation of peptide bonds, particularly those involving sterically hindered amino acids like N-methylated residues, presents a significant challenge in organic synthesis. The N-methyl group can decrease the nucleophilicity of the amine and hinder the approach of the coupling reagents, often leading to lower reaction yields and potential racemization.
This compound serves as an excellent model substrate for the development and evaluation of new peptide coupling reagents and strategies designed to overcome these challenges. Researchers can utilize this building block to test the efficiency and stereochemical integrity of novel activating agents under various reaction conditions. The development of more effective coupling methods for N-methylated amino acids is crucial for the synthesis of complex peptides with enhanced therapeutic potential. merckmillipore.comuiw.edu
Table 2: Challenges and Strategies in Coupling N-Methylated Amino Acids
| Challenge | Potential Solution | Relevance of this compound |
| Steric Hindrance | Use of highly reactive coupling reagents (e.g., HATU, PyBOP) or conversion to acid chlorides. | Serves as a test substrate to validate the effectiveness of new reagents in overcoming steric bulk. |
| Reduced Nucleophilicity | Employment of stronger bases or additives to enhance amine reactivity. | Allows for the optimization of reaction conditions to improve coupling yields with hindered amines. |
| Racemization Risk | Development of coupling conditions that minimize the formation of oxazolone (B7731731) intermediates. | The defined stereocenter enables the assessment of racemization levels with different coupling protocols. |
| Aggregation | N-methylation can reduce interchain hydrogen bonding, potentially improving solubility. merckmillipore.com | Can be used to study the impact of N-methylation on the physical properties of synthetic intermediates. |
Asymmetric Desymmetrization Techniques
While there are no specific examples in the current literature of this compound being directly used in asymmetric desymmetrization studies, its chiral nature makes it a potential tool for such investigations. Chiral auxiliaries and building blocks are fundamental to the field of asymmetric synthesis. nih.gov
In principle, this chiral beta-amino acid could be incorporated into a prochiral molecule. Subsequent reactions, guided by the stereocenter of the amino acid moiety, could lead to the selective formation of one diastereomer over another, effectively achieving an asymmetric desymmetrization of the starting material. The development of such methodologies would further expand the utility of chiral building blocks like this compound in creating complex, stereochemically defined molecules. The asymmetric synthesis of various beta-amino acid derivatives often relies on the use of chiral auxiliaries or catalysts to control the stereochemical outcome. acs.orgmdpi.com
Derivatives and Analogues of S 3 N Boc N Methyl Amino Butanoic Acid
Synthesis of Structurally Modified Analogues
The generation of derivatives and analogues of (S)-3-(N-Boc-N-methyl-amino)butanoic acid primarily involves two key strategies: alteration of the N-alkyl substituent and modification of the carboxylic acid chain length. These approaches allow for the fine-tuning of steric and electronic properties of the molecule.
Variation of the N-Alkyl Group
The substitution of the N-methyl group with other alkyl moieties is a common strategy to introduce structural diversity. Several methods have been effectively employed for the N-alkylation of N-Boc protected amino acids.
One prevalent method involves the deprotonation of the N-H bond of the corresponding N-Boc-3-aminobutanoic acid precursor followed by reaction with an alkyl halide. The use of a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), in an inert solvent like tetrahydrofuran (B95107) (THF) at low temperatures allows for the formation of a dianion, which can then be selectively alkylated at the nitrogen atom by introducing an appropriate alkyl halide (e.g., ethyl iodide, benzyl bromide). lookchem.com
Another widely applied technique is direct reductive amination. This one-pot procedure involves the reaction of an aldehyde with an aliphatic amino ester in the presence of a reducing agent, such as sodium triacetoxyborohydride, followed by N-Boc protection. nih.gov This method is advantageous for creating a diverse range of N-alkylated analogues by simply varying the aldehyde used in the reaction.
Furthermore, base-mediated alkylation using reagents like sodium hydride (NaH) and an alkyl iodide in a suitable solvent system has proven effective for the N-alkylation of N-acyl and N-carbamoyl amino acids. monash.edu The choice of base and solvent is crucial to optimize the reaction yield and minimize side reactions.
| N-Alkylation Method | Reagents | Key Features |
| Hindered Alkoxide Base | Potassium tert-butoxide (KOtBu), Alkyl halide (RX) | Selective N-alkylation via dianion formation. |
| Direct Reductive Amination | Aldehyde (RCHO), Sodium triacetoxyborohydride, (Boc)₂O | One-pot procedure, suitable for generating diverse analogues. |
| Base-Mediated Alkylation | Sodium Hydride (NaH), Alkyl iodide (RI) | Widely applicable for N-acyl and N-carbamoyl amino acids. |
Modification of the Butanoic Acid Chain Length
Altering the length of the carboxylic acid chain provides another avenue for creating analogues with distinct properties. Homologation techniques are commonly employed to extend the carbon backbone of the parent amino acid.
A frequent strategy for chain extension is the Arndt-Eistert homologation, which involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile, such as water or an alcohol, results in a one-carbon chain extension. While effective, this method requires the use of the hazardous and explosive diazomethane.
Safer alternatives for the homologation of α-amino acids to β-amino acids, which can be adapted for further chain extension, have been developed. One such method involves a Wittig-type reaction to achieve a two-carbon elongation, followed by a series of transformations including reduction, isomerization, oxidative cleavage, and methylation to yield the desired N-Boc-β-amino acid methyl ester. nih.gov This approach avoids the use of toxic cyanides and hazardous azides.
The synthesis of γ-amino acid analogues, such as (S)-4-(N-Boc-amino)pentanoic acid, can be achieved from chiral precursors like L-glutamic acid, which already possesses the required carbon framework. acs.org Manipulation of the functional groups on these precursors allows for the synthesis of chain-extended analogues.
| Chain Modification Method | Starting Material | Resulting Analogue | Key Features |
| Arndt-Eistert Homologation | This compound | (S)-4-(N-Boc-N-methyl-amino)pentanoic acid | One-carbon chain extension, uses diazomethane. |
| Wittig-based Homologation | N-Boc-α-amino acid | N-Boc-β-amino acid methyl ester | Safer alternative to Arndt-Eistert, two-carbon elongation. nih.gov |
| Chiral Pool Synthesis | L-Glutamic Acid | (S)-4-(N-Boc-amino)pentanoic acid derivatives | Utilizes readily available chiral starting materials. acs.org |
Structure-Reactivity Relationship Studies of Derivatives
The structural modifications of this compound derivatives have a discernible impact on their chemical reactivity. The nature of the N-alkyl group and the length of the carboxylic acid chain influence the steric and electronic environment of the molecule, which in turn affects its behavior in chemical reactions.
The N-Boc protecting group itself is generally stable to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions. organic-chemistry.org The reactivity of the carbamate nitrogen is influenced by the attached alkyl group. Increasing the steric bulk of the N-alkyl group can hinder the approach of reagents to the nitrogen and adjacent functional groups. For instance, in cyclization reactions of N-Boc derivatives of β-amino alcohols to form oxazolidinones, the presence of an N-methyl substituent was found to enhance the rate of cyclization. lookchem.com
The length of the butanoic acid chain can also affect reactivity. For example, in studies of β-amino alkylzinc iodides, homologous reagents derived from glutamic acid (a longer chain amino acid) were found to decompose more rapidly via β-elimination compared to their shorter-chain counterparts. nih.gov This suggests that the proximity of the ester group to the organozinc moiety influences the stability and reactivity of the molecule. The study also revealed that the nature of the nitrogen protecting group had a less significant impact on the reactivity in Negishi cross-coupling reactions than the proximity of the ester group. nih.gov
Impact of Structural Modifications on Synthetic Utility and Chiral Induction
Derivatives of this compound are valuable as chiral building blocks and auxiliaries in asymmetric synthesis. nih.gov The structural modifications discussed can significantly influence their effectiveness in these roles.
The N-alkyl group plays a crucial role in the conformational preferences of the molecule, which is a key factor in chiral induction. N-methylation is known to increase the lipophilicity of peptides, which can improve solubility in non-aqueous solvents and enhance membrane permeability. monash.edu However, the removal of the N-H proton eliminates a hydrogen bond donor site, which can alter intermolecular interactions and binding events. monash.edu In the context of chiral auxiliaries, the size and nature of the N-alkyl group can dictate the facial selectivity of reactions by sterically shielding one face of a reactive intermediate.
While specific studies on the use of a wide range of this compound analogues as chiral catalysts or auxiliaries are not extensively documented, the principles of asymmetric synthesis suggest that these structural modifications would provide a valuable toolkit for chemists. By systematically varying the N-alkyl group and the backbone length, it is possible to create a library of chiral ligands or auxiliaries with tunable steric and electronic properties, allowing for the optimization of enantioselectivity in a variety of chemical transformations. For instance, N-Boc-N-methyl-protected α-aminoorganolithiums have shown utility in the diastereoselective synthesis of β-amino alcohols, indicating the potential for these types of structures to control stereochemical outcomes. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research on S 3 N Boc N Methyl Amino Butanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (S)-3-(N-Boc-N-methyl-amino)butanoic acid. It provides detailed information about the carbon-hydrogen framework, the electronic environment of individual atoms, and the spatial relationships between them.
1H NMR and 13C NMR Analysis
One-dimensional ¹H and ¹³C NMR spectra are used to confirm the primary structure of the molecule by identifying all unique proton and carbon environments.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butoxycarbonyl (Boc) group, the N-methyl group, the butanoic acid backbone, and the chiral center. The integration of these signals corresponds to the number of protons in each environment. Due to the presence of the bulky Boc protecting group, restricted rotation around the N-C(O) bond can lead to the observation of rotamers at room temperature, which may cause some signals, particularly the N-methyl and Boc protons, to appear as two separate sets of peaks.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The chemical shifts are indicative of the carbon type (e.g., carbonyl, quaternary, methine, methylene (B1212753), methyl). The carbonyl carbons of the carboxylic acid and the Boc group are typically found far downfield.
Expected ¹H NMR Chemical Shifts for this compound Data is predicted based on typical values for similar functional groups.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃-C(S) | ~1.20 | Doublet (d) | 3H |
| CH₂-COOH | ~2.50-2.70 | Doublet of doublets (dd) | 2H |
| N-CH₃ | ~2.80 / 2.90 (rotamers) | Singlet (s) | 3H |
| CH-N | ~4.20-4.40 | Multiplet (m) | 1H |
| C(CH₃)₃ (Boc) | ~1.45 | Singlet (s) | 9H |
| COOH | >10 (broad) | Singlet (s) | 1H |
Expected ¹³C NMR Chemical Shifts for this compound Data is predicted based on typical values for similar functional groups.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| CH₃ -C(S) | ~18-22 |
| CH₂ -COOH | ~38-42 |
| N-CH₃ | ~30-35 (may show two peaks for rotamers) |
| C (S)-N | ~50-55 (may show two peaks for rotamers) |
| C (CH₃)₃ (Boc) | ~28.5 |
| C (CH₃)₃ (Boc) | ~80.0 |
| N-C =O (Boc) | ~155-156 |
| C OOH | ~175-178 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational Studies
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure and probing its conformation in solution.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically between protons separated by two or three bonds. For this compound, COSY would show correlations between the methine proton at the chiral center (C3) and the protons of both the adjacent methyl group (C4) and the methylene group (C2).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This technique is used to definitively assign the proton signals to their respective carbon atoms in the backbone and side chains.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is powerful for confirming the connectivity of quaternary carbons and functional groups. Key expected correlations would include the N-methyl protons to the chiral center carbon (C3) and the Boc carbonyl carbon, and the Boc protons to the quaternary carbon and carbonyl carbon of the Boc group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOESY can reveal spatial relationships between the N-methyl group and protons on the butanoic acid backbone, which can be influenced by the steric hindrance of the Boc group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of this compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion. This allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct molecular formula (C₁₀H₁₉NO₄). chemicalbook.com The theoretical exact mass can be calculated and compared to the experimental value, with a very small mass error (typically <5 ppm) providing strong evidence for the compound's identity. HRMS data for related N-Boc-protected amino acids has been successfully used to confirm their composition. rsc.orgrsc.org
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated Mass [M+H]⁺ | Calculated Mass [M+Na]⁺ |
|---|---|---|---|
| Parent Molecule | C₁₀H₁₉NO₄ | 218.1387 | 240.1206 |
Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the molecule's structure and bond stabilities. For this compound, characteristic fragmentation pathways are expected:
Loss of the Boc group: A very common fragmentation pattern for Boc-protected compounds is the loss of the entire tert-butoxycarbonyl group or parts of it, such as the loss of isobutylene (B52900) (56 Da) or the loss of the entire Boc group (100 Da).
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is another typical fragmentation pathway for carboxylic acids.
Cleavage of the N-C bond: Fragmentation can occur at the bond between the nitrogen and the chiral carbon.
Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence and location of the Boc group, the N-methyl group, and the carboxylic acid functionality.
Chiral Chromatography for Enantiomeric Excess Determination
Since the compound of interest is chiral, verifying its enantiomeric purity is essential. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
This technique utilizes a chiral stationary phase (CSP) that can interact differently with the two enantiomers, this compound and its (R)-enantiomer. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin, are particularly effective for separating N-protected amino acids. sigmaaldrich.comsigmaaldrich.com By running a sample of the synthesized compound, the presence of the undesired (R)-enantiomer can be detected. The enantiomeric excess (e.e.) is then calculated by comparing the peak areas of the two enantiomers in the chromatogram, providing a quantitative measure of the stereochemical purity of the product.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation and analysis of chiral compounds like this compound. The direct enantiomeric separation is typically achieved by using chiral stationary phases (CSPs), which create a chiral environment allowing for differential interaction with the two enantiomers.
Detailed research findings indicate that polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving enantiomers of amino acid derivatives. yakhak.org Macrocyclic glycopeptide antibiotics, including teicoplanin and norvancomycin, have also been successfully employed as chiral selectors bonded to silica (B1680970) supports. nih.govmst.edu The separation mechanism on these phases is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation within the chiral cavities of the CSP.
The choice of mobile phase is critical for achieving optimal separation. In reversed-phase mode, a mixture of an aqueous buffer and an organic modifier (like acetonitrile (B52724) or methanol) is common. nih.gov Parameters such as the concentration of the organic modifier, the pH of the buffer, and the column temperature significantly influence retention times and enantioselectivity. nih.gov For instance, for some dansyl-amino acids, increasing the mobile phase pH improved chiral resolution. nih.gov In some cases, enantiomer elution order can be reversed by changing the mobile phase composition or the specific structure of the chiral selector. researchgate.net For N-protected amino acids, polar ionic or polar organic modes may also be employed, sometimes yielding higher resolution. nih.gov
To apply this to this compound, a typical approach would involve screening several polysaccharide or macrocyclic antibiotic-based columns with various mobile phase compositions to identify the system providing the best resolution between the (S) and (R) enantiomers.
Table 1: Typical HPLC Conditions for Chiral Separation of N-Protected Amino Acid Derivatives
| Parameter | Description | Common Settings |
|---|---|---|
| Chiral Stationary Phase (CSP) | The solid support that enables chiral recognition. | Polysaccharide-based (e.g., Chiralpak® series), Macrocyclic Glycopeptide (e.g., Chirobiotic™ series). yakhak.orgnih.gov |
| Mode | The type of chromatography employed. | Reversed-Phase (RP), Polar Ionic Mode (PIM), Polar Organic Mode. nih.govnih.gov |
| Mobile Phase | The solvent that carries the analyte through the column. | Acetonitrile/Methanol (B129727) and water/buffer mixtures. nih.gov |
| Detector | The instrument used to detect the analyte as it elutes. | UV-Vis Detector (requires a chromophore). cat-online.com |
| Temperature | Column temperature can affect selectivity. | Often varied between 10-40°C to optimize resolution. nih.govresearchgate.net |
Gas Chromatography (GC) with Chiral Columns
Gas Chromatography (GC) offers a high-sensitivity alternative to HPLC for chiral analysis, provided the analyte is volatile and thermally stable. For non-volatile compounds like amino acids, a derivatization step is mandatory to increase their volatility. scispace.com
The analytical workflow for this compound would first involve the esterification of its carboxylic acid group, for example, by forming a methyl or ethyl ester. This derivatization does not affect the chiral center. sigmaaldrich.com The resulting volatile derivative can then be injected onto a GC system equipped with a chiral column.
Commercially available chiral GC columns, such as those coated with Chirasil®-Val (a dimethylpolysiloxane bonded with L- or D-valine tert-butylamide) or functionalized cyclodextrins, are widely used for the enantioseparation of amino acid derivatives. scispace.comsigmaaldrich.com These phases allow for the separation of complex mixtures of amino acid enantiomers with high resolution. scispace.com The combination of GC with mass spectrometry (GC-MS) is particularly powerful, as it allows for the determination of enantiomeric ratios with high sensitivity and reliability using selected ion monitoring. scispace.com This method is sensitive enough to detect minute deviations from a 1:1 racemic mixture. researchgate.net Research has shown that various N-alkylated amino acids can be successfully analyzed for their enantiomeric purity using this approach. cat-online.comnih.gov
Table 2: Typical GC Workflow for Chiral Analysis of this compound
| Step | Description | Example Reagents/Columns |
|---|---|---|
| 1. Derivatization | Conversion of the carboxylic acid to a volatile ester. | Methanolic HCl or Thionyl chloride/Ethanol to form methyl or ethyl esters. sigmaaldrich.comresearchgate.net |
| 2. Separation | Injection of the derivatized sample onto a chiral GC column. | Chiral Stationary Phases: Chirasil-Val, functionalized cyclodextrins (e.g., CHIRALDEX®). scispace.comsigmaaldrich.com |
| 3. Detection | Detection and quantification of the separated enantiomers. | Flame Ionization Detector (FID) or Mass Spectrometer (MS). scispace.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can be used to monitor the progress of chemical reactions.
For This compound , the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acids. docbrown.info The carbonyl (C=O) stretch of the carboxylic acid typically appears around 1700-1725 cm⁻¹. docbrown.infonist.gov The tert-butoxycarbonyl (Boc) protecting group also has a strong carbonyl stretching absorption, usually observed between 1680 and 1700 cm⁻¹. researchgate.net Additionally, vibrations associated with the C-N bond and the tert-butyl group would be present in the fingerprint region (below 1500 cm⁻¹). nih.gov
Raman spectroscopy offers complementary information. Like IR, it can detect the fundamental vibrations of the molecule but is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.netnih.gov The C=O stretching bands are also visible in the Raman spectrum. Raman spectra of solid amino acids are generally sharper and more complex than when they are in solution. nih.gov These spectroscopic techniques are powerful for reaction monitoring. For example, during the synthesis of the compound, the appearance of the characteristic Boc-group carbonyl peak and the disappearance of a precursor's N-H peak could confirm the success of the protection step.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) | IR |
| Carboxylic Acid | C=O stretch | 1700 - 1725 | IR, Raman |
| Boc Group | C=O stretch | 1680 - 1700 | IR, Raman |
| C-H (Alkyl) | C-H stretch | 2850 - 3000 | IR, Raman |
X-ray Crystallography for Absolute Configuration Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.govspringernature.com While a published crystal structure for this compound itself was not identified in the surveyed literature, the principles of the technique are well-established and would be applicable if suitable single crystals could be grown.
The determination of the absolute configuration of a chiral molecule relies on the phenomenon of anomalous dispersion (or anomalous scattering) of X-rays. thieme-connect.deed.ac.uk When the X-ray radiation frequency is near an element's absorption edge, a phase shift occurs during scattering. This effect breaks Friedel's law, which states that the intensities of reflection (hkl) and its inverse (hkl) are equal. By measuring the small differences between these reflections, the absolute structure of the crystal can be determined. ed.ac.uk The Flack parameter is a value refined during the structure solution that indicates whether the correct enantiomer has been modeled; a value near zero confirms the correct assignment. ed.ac.uk
For organic molecules composed only of light atoms (C, H, N, O), the anomalous scattering effect is very weak, making the determination of absolute configuration more challenging, though often still possible with high-quality diffraction data. ed.ac.uk The presence of a heavier atom (like sulfur or a halogen) significantly enhances the anomalous scattering effect, simplifying the assignment. researchgate.net In the absence of a solved structure for the title compound, the crystal structure of a related molecule, (3R)-4-((tert-Butoxycarbonyl)amino-)-3-benzyl-butanoic acid, demonstrates the application of this technique to similar γ-amino acid derivatives. nih.gov If single crystals of this compound were obtained, X-ray diffraction would provide unambiguous proof of its (S) configuration. nih.govthieme-connect.de
Computational and Theoretical Studies of S 3 N Boc N Methyl Amino Butanoic Acid
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in defining the three-dimensional structure and electronic landscape of (S)-3-(N-Boc-N-methyl-amino)butanoic acid. biointerfaceresearch.com Methods such as B3LYP with a 6-31+G(d) basis set are commonly used for such analyses. biointerfaceresearch.com These calculations typically begin with geometry optimization to locate the lowest energy arrangement of the atoms.
Table 1: Representative Calculated Geometrical Parameters for this compound
| Parameter | Value (Å or °) | Description |
| C=O (Carboxyl) Bond Length | ~1.21 Å | Typical double bond character of a carboxylic acid carbonyl. |
| C-O (Carboxyl) Bond Length | ~1.35 Å | Single bond character of the carboxylic acid hydroxyl group. |
| C=O (Boc) Bond Length | ~1.22 Å | Carbonyl bond within the tert-butoxycarbonyl protecting group. |
| C-N Bond Length | ~1.47 Å | Bond connecting the chiral carbon to the nitrogen atom. |
| N-C (Methyl) Bond Length | ~1.46 Å | Bond between the nitrogen and the methyl group. |
| N-C (Boc) Bond Length | ~1.38 Å | Amide-like bond with partial double bond character due to resonance. |
| C-C-N-C Dihedral Angle | Variable | Defines the backbone conformation and is subject to rotational isomerism. |
Note: The values presented are illustrative and based on typical data for similar N-Boc protected amino acids. Specific values would require a dedicated DFT calculation for this exact molecule.
Conformational Analysis using Computational Methods
The flexibility of this compound is a critical aspect of its chemical behavior, and it is governed by the rotation around its single bonds. Conformational analysis using computational methods can map the potential energy surface as a function of key dihedral angles. researchgate.net This analysis helps identify stable, low-energy conformers and the energy barriers that separate them.
A key feature of this molecule is the rotational barrier around the N-C(Boc) amide bond. nih.gov Due to resonance stabilization, this bond has a partial double bond character, which restricts free rotation. nih.gov Computational studies on similar N-methylated amides have shown that such rotational barriers can be significant, often in the range of 15-20 kcal/mol. mdpi.com The presence of the chiral center and the bulky tert-butyl group further influences the conformational preferences, favoring specific spatial arrangements to minimize steric hindrance.
Table 2: Estimated Rotational Energy Barriers for Key Bonds
| Bond | Estimated Barrier (kcal/mol) | Significance |
| N-C(Boc) | 15 - 20 | High barrier leads to distinct syn and anti conformers, impacting peptide and peptidomimetic structures. |
| Cα-Cβ | 3 - 5 | Relatively low barrier allows for flexibility in the carbon backbone. |
| C-N | 4 - 6 | Moderate barrier that contributes to the overall conformational landscape. |
Note: These are estimated values based on computational studies of analogous molecules. nih.govmdpi.com
Prediction of Reactivity and Reaction Pathways
Theoretical methods are also employed to predict the reactivity of this compound. Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The carboxylic acid group, for example, presents a highly polarized region susceptible to reactions like esterification or amidation.
Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insights into reaction pathways. The energy and location of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO is often localized around the carboxylate group, while the LUMO may be centered on the carbonyl carbon of the Boc group under certain reaction conditions. These predictions are invaluable for designing synthetic routes that utilize this building block.
Docking and Molecular Dynamics Simulations (in the context of its role as a building block for ligands, not in vivo activity)
As a non-canonical amino acid, this compound is a valuable building block for creating peptidomimetics. mdpi.com Molecular docking and molecular dynamics (MD) simulations can be used to predict how ligands incorporating this moiety might interact with biological targets such as enzymes or receptors. nih.govnih.gov
In this context, docking studies would place a ligand containing the this compound residue into the binding site of a protein to predict its binding orientation and affinity. nih.gov The N-methyl group can prevent the formation of a hydrogen bond that would typically be present in a secondary amide, which can be a crucial design element for modulating binding. mdpi.com The Boc group is typically removed during synthesis, but the N-methylated beta-amino acid structure remains.
Molecular dynamics simulations can then be used to study the stability of the predicted binding pose and the conformational dynamics of the ligand-protein complex over time. nih.gov These simulations provide a more dynamic picture of the interactions, including the role of water molecules and the flexibility of both the ligand and the protein. This information is critical for the rational design of new molecules with tailored properties.
Future Research Directions and Methodological Challenges Pertaining to S 3 N Boc N Methyl Amino Butanoic Acid
Development of More Efficient and Sustainable Synthetic Routes
The current synthetic approaches to (S)-3-(N-Boc-N-methyl-amino)butanoic acid often rely on multi-step sequences that may involve hazardous reagents or generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic strategies.
Key areas for exploration include:
Biocatalytic Methods: The use of enzymes for the stereoselective synthesis of amino acids is a rapidly growing field. mdpi.com Research into identifying or engineering enzymes, such as transaminases or imine reductases, that can catalyze the asymmetric amination of a suitable keto-acid precursor directly to the N-methylated β-amino acid would be a significant advancement. researchgate.net This approach offers the potential for high enantioselectivity under mild, aqueous conditions.
Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of enamides or other unsaturated precursors is a powerful tool for the synthesis of chiral amino acids. acs.org The development of new chiral catalysts, potentially based on earth-abundant metals, for the highly enantioselective hydrogenation of a precursor to (S)-3-(N-methylamino)butanoic acid, which can then be Boc-protected, would be a valuable contribution.
Use of Greener Reagents and Solvents: Exploration of synthesis pathways that minimize the use of toxic reagents and volatile organic solvents is crucial for sustainability. This could involve the use of greener methylating agents or performing reactions in aqueous media or recyclable ionic liquids. nih.govresearchgate.netresearchgate.net
A comparative overview of potential sustainable synthetic routes is presented in Table 1.
Table 1: Potential Sustainable Synthetic Routes to this compound
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Biocatalysis | High enantioselectivity, mild reaction conditions, aqueous solvent, reduced waste. mdpi.com | Identification or engineering of suitable enzymes with high activity and stability for the specific substrate. researchgate.net |
| Asymmetric Catalysis | High efficiency and enantioselectivity, potential for scalability. acs.org | Development of cost-effective and recyclable catalysts, optimization of reaction conditions to minimize side products. |
| Green Chemistry Approaches | Reduced environmental impact, improved safety profile. nih.gov | Ensuring high yields and selectivity with greener reagents, developing efficient work-up procedures. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The chemical reactivity of this compound is primarily dictated by the carboxylic acid and the N-Boc protected secondary amine. While standard transformations of these functional groups are well-established, there is scope for exploring novel reactivity.
Future research could focus on:
Selective C-H Functionalization: The development of methods for the selective functionalization of the C-H bonds within the molecule would open up new avenues for creating diverse derivatives. This could involve transition-metal-catalyzed or photoredox-catalyzed reactions to introduce new substituents at specific positions.
Reactivity of the N-Boc Group: While typically used as a protecting group, the N-Boc moiety can participate in a range of chemical transformations. researchgate.netorganic-chemistry.org Investigating its reactivity under different conditions could lead to novel cyclization or rearrangement reactions, providing access to new heterocyclic scaffolds. For instance, intramolecular reactions involving the carboxylic acid and the Boc-protected amine could be explored to form novel ring systems. researchgate.net
Decarboxylative Couplings: The carboxylic acid group can be used as a handle for decarboxylative cross-coupling reactions, allowing for the introduction of various aryl, vinyl, or alkyl groups. Exploring the scope of such reactions with this compound would significantly expand its synthetic utility.
Expanding its Utility as a Chiral Building Block in Emerging Chemical Fields
The unique structural features of this compound make it an attractive chiral building block for various applications. chemimpex.com N-methylation, in particular, is known to enhance the pharmacokinetic properties of peptides, such as metabolic stability and cell permeability. researchgate.netrsc.org
Future research should aim to expand its application in the following areas:
Peptidomimetics and Drug Discovery: Incorporating this amino acid into peptide sequences can induce specific conformations and improve their drug-like properties. researchgate.net It can be used to synthesize β-peptides, which can form stable secondary structures and are resistant to proteolytic degradation. nih.gov Its potential as a key component in the synthesis of novel therapeutic agents, including enzyme inhibitors and receptor antagonists, warrants further investigation. mdpi.com
Organocatalysis: Chiral amino acids and their derivatives are increasingly being used as organocatalysts for asymmetric reactions. mdpi.commdpi.comrsc.org The potential of this compound and its derivatives to act as catalysts in reactions such as asymmetric aldol, Mannich, and Michael reactions should be explored.
Materials Science: The incorporation of chiral building blocks into polymers and other materials can impart unique properties. The potential of this compound in the synthesis of chiral polymers, liquid crystals, and functional materials is an emerging area of research.
Table 2: Potential Applications of this compound as a Chiral Building Block
| Field of Application | Rationale for Use | Potential Research Directions |
|---|---|---|
| Medicinal Chemistry | N-methylation enhances metabolic stability and cell permeability of peptides. researchgate.netrsc.org The β-amino acid structure leads to unique peptide conformations and resistance to proteases. nih.gov | Synthesis of novel peptidomimetics, enzyme inhibitors, and receptor antagonists. mdpi.com |
| Organocatalysis | The chiral scaffold can induce stereoselectivity in chemical reactions. mdpi.comrsc.org | Development of new catalysts for asymmetric C-C and C-X bond-forming reactions. |
| Materials Science | Incorporation of chirality can lead to materials with unique optical or recognition properties. | Synthesis of chiral polymers, sensors, and separation media. |
Mechanistic Investigations of Key Asymmetric Reactions Involving the Compound
A deeper understanding of the mechanisms of the reactions used to synthesize and transform this compound is crucial for optimizing existing methods and developing new ones.
Future research should include:
Computational and Experimental Studies: A combination of computational modeling (e.g., DFT calculations) and experimental studies can provide valuable insights into the transition states and intermediates of key asymmetric reactions. nih.gov This can help in understanding the origin of stereoselectivity and in designing more effective catalysts and reaction conditions.
Kinetics and Reaction Profiling: Detailed kinetic studies of the synthetic and transformation reactions can help in optimizing reaction parameters such as temperature, concentration, and catalyst loading to improve yields and reduce reaction times.
Understanding the Role of the N-Methyl Group: The N-methyl group can have a significant impact on the reactivity and conformational preferences of the molecule. rsc.orgrsc.org Mechanistic studies should aim to elucidate the specific electronic and steric effects of the N-methyl group in various chemical transformations.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods from the laboratory to an industrial scale often benefits from the adoption of modern technologies like flow chemistry and automated synthesis.
Future research in this area should focus on:
Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound and its derivatives can offer several advantages, including improved safety, better heat and mass transfer, and the potential for in-line purification and analysis. nih.govresearcher.lifethieme-connect.comd-nb.info This is particularly relevant for reactions that are exothermic or involve hazardous reagents.
Automated Solid-Phase Synthesis: For its application in peptide synthesis, the integration of this compound into automated solid-phase peptide synthesis (SPPS) protocols is essential. beilstein-journals.orgaurorabiomed.comspringernature.comlibretexts.orgnih.gov Research should focus on optimizing the coupling and deprotection steps for this specific amino acid to ensure high yields and purity of the resulting peptides. This includes developing robust protocols for both Fmoc and Boc-based SPPS strategies. beilstein-journals.orgaurorabiomed.com
The integration of these advanced technologies will not only make the synthesis and application of this compound more efficient and scalable but will also pave the way for the high-throughput synthesis of novel compound libraries for drug discovery and other applications.
Q & A
Q. What are the common synthetic routes for preparing (S)-3-(N-Boc-N-methyl-amino)butanoic acid?
The synthesis typically involves Boc protection of the amine group in a stereospecific manner. For example, tert-butoxycarbonyl (Boc) anhydride or Boc-Osu (succinimidyl carbonate) can be used under basic conditions (e.g., aqueous NaOH or DMAP) to protect the primary amine. Subsequent methylation of the secondary amine may employ methyl iodide or dimethyl sulfate in the presence of a base like NaH. A related synthesis for 3-(N-Boc-aminomethyl)benzoic acid involves hydrolysis of a methyl ester using lithium hydroxide in tetrahydrofuran (THF) and water, followed by neutralization with acetic acid . For Boc-protected amino acids, maintaining reaction pH and temperature is critical to avoid premature deprotection.
Q. How can researchers purify and characterize this compound?
Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from solvents like ethanol or acetone. Characterization methods include:
- NMR spectroscopy to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and stereochemistry.
- HPLC with chiral columns to verify enantiomeric purity.
- Mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight (e.g., C₁₁H₂₁NO₄, theoretical MW 231.29 g/mol) .
- IR spectroscopy to detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .
Q. What role does this compound serve in peptide synthesis?
The Boc group protects the amine during solid-phase peptide synthesis (SPPS), preventing undesired side reactions. Its acid-labile nature allows selective deprotection with trifluoroacetic acid (TFA) while retaining other protecting groups (e.g., Fmoc). This compound is particularly useful for introducing β-amino acid residues, which can enhance peptide stability and bioactivity .
Advanced Research Questions
Q. How can the enantiomeric purity of this compound be determined and optimized?
Analytical Methods :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time differences confirm stereochemical integrity .
- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for (S)-configured analogs. Optimization Strategies :
- Employ asymmetric synthesis catalysts (e.g., Evans’ oxazolidinones) to enhance enantioselectivity.
- Use kinetic resolution with enzymes (lipases or acylases) to isolate the desired enantiomer .
Q. What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS)?
- Resin Compatibility : Use Wang or Rink amide resin with pre-loaded Fmoc-protected linkers. Activate the carboxylic acid group with HBTU/DIPEA for coupling.
- Deprotection Sequencing : After Boc removal with TFA (20–50% in DCM), neutralize with DIEA to prevent side reactions.
- Side-Chain Stability : Ensure orthogonal protection (e.g., Alloc for lysine) to avoid interference during Boc cleavage .
Q. How does the Boc group’s stability under various reaction conditions affect the compound’s utility in multi-step syntheses?
The Boc group is stable under basic and nucleophilic conditions (e.g., Grignard reactions, SN2 alkylation) but hydrolyzes under strong acids (e.g., HCl/dioxane) or prolonged exposure to TFA. For example, in , Boc-protected methyl esters remain intact during LiOH-mediated saponification, making them suitable for stepwise synthesis. However, in reactions requiring acidic workup (e.g., hydrogenolysis), alternative protecting groups (e.g., Fmoc) may be preferable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
